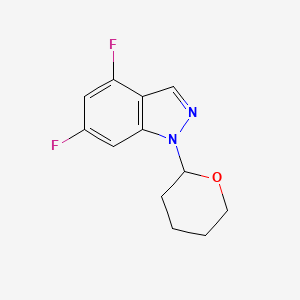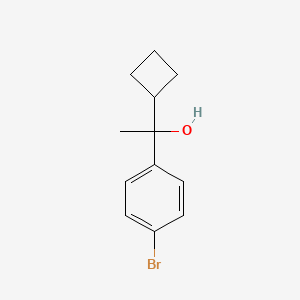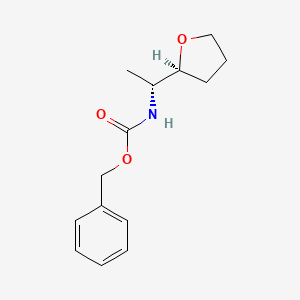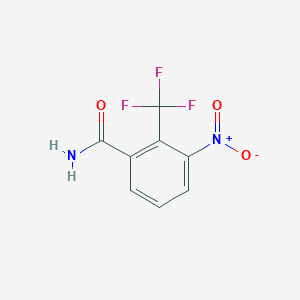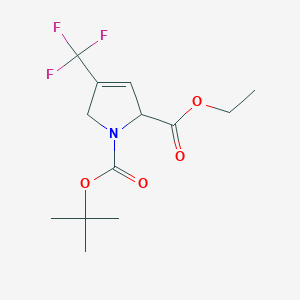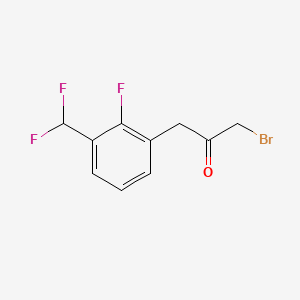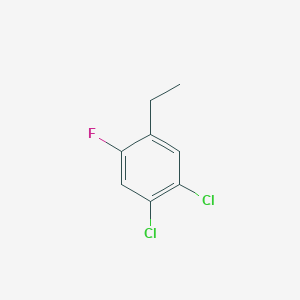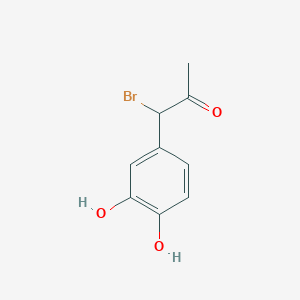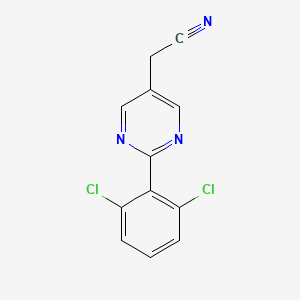
2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile is a chemical compound with the molecular formula C12H7Cl2N3 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with a suitable pyrimidine derivative under specific conditions. One common method involves the use of a base, such as potassium tert-butoxide, in an organic solvent like N-methylpyrrolidone. The reaction is carried out at low temperatures (0–5°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives.
科学研究应用
2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
作用机制
The mechanism of action of 2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile is not well-documented. as a pyrimidine derivative, it may interact with various biological targets, including enzymes and receptors. The exact molecular targets and pathways involved would depend on the specific application and derivative being studied.
相似化合物的比较
Similar Compounds
2,4-Diaminopyrimidine Derivatives: These compounds share the pyrimidine core and have applications in medicinal chemistry, particularly as anti-tubercular agents.
2,4,6-Trichloropyrimidine: Another pyrimidine derivative with different substitution patterns, used in various chemical syntheses.
Uniqueness
2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
分子式 |
C12H7Cl2N3 |
|---|---|
分子量 |
264.11 g/mol |
IUPAC 名称 |
2-[2-(2,6-dichlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-2-1-3-10(14)11(9)12-16-6-8(4-5-15)7-17-12/h1-3,6-7H,4H2 |
InChI 键 |
GGPOZLJCBHLPCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
